
1-Ethoxyethanol
Overview
Description
1-Ethoxyethanol (CAS 7518-70-9), also known as ethylene glycol monoethyl ether, is a glycol ether with the molecular formula C₄H₁₀O₂ and a molecular weight of 106.12 g/mol . It is classified as a hemiacetal, formed via C–C bond formation between ethanol and acetaldehyde . Its synthesis can occur through microbial pathways (e.g., dehydrogenation of ethanol-acetaldehyde adducts by alcohol dehydrogenases in yeasts) or chemical processes such as photoreforming of ethanol . However, under basic conditions (e.g., in amine solutions), this compound is unstable and decomposes into acetaldehyde and ethanol .
Applications of this compound include its role as a byproduct in electrochemical ethanol oxidation and microbial ethyl acetate synthesis . Despite its utility, its stability limitations necessitate careful handling in industrial settings.
Scientific Research Applications
Chemical Properties and Characteristics
1-Ethoxyethanol is known for its moderate boiling point of approximately 130°C and a density of about 0.9 g/cm³. It is miscible with water and organic solvents, making it an effective solvent in many applications. Its chemical structure allows it to act as both a solvent and a viscosity-decreasing agent.
Industrial Applications
This compound is primarily utilized as a solvent in various industrial processes:
- Coatings and Paints : It serves as a solvent in the formulation of paints, varnishes, and coatings, enhancing the application properties such as flow and leveling.
- Printing Inks : The compound is used in the production of printing inks, where it helps dissolve resins and pigments, ensuring uniformity and stability.
- Adhesives : In adhesive formulations, this compound acts as a solvent that aids in the dispersion of solid components, improving adhesion properties.
Scientific Research Applications
This compound has been employed in several scientific studies, particularly in toxicology and environmental research:
- Toxicological Studies : Research has investigated the effects of this compound on reproductive health and organ toxicity. For instance, studies have shown that exposure to varying concentrations can lead to significant histopathological changes in laboratory animals. A notable study indicated that high doses resulted in testicular degeneration in male rats .
- Nanoparticle Synthesis : The compound is utilized in the pulsed laser ablation process to produce metal nanoparticles. It acts as a medium that helps maintain the stability of nanoparticles during synthesis .
Case Study 1: Toxicological Impact on Reproductive Health
A comprehensive study assessed the reproductive toxicity of this compound through an inhalation exposure model. The findings suggested that prolonged exposure at high concentrations could lead to decreased fertility rates and alterations in reproductive organ weights in male subjects. The no-observed-adverse-effect level (NOAEL) was determined to be around 400 ppm for rats .
Case Study 2: Application in Nanotechnology
In research focusing on nanotechnology, this compound was employed to synthesize oxide-free metal nanoparticles. The study demonstrated that using this solvent resulted in nanoparticles with enhanced stability and reduced agglomeration, which are critical parameters for their application in various fields including electronics and medicine .
Table 1: Toxicological Data Summary
Study Type | Species | Exposure Method | Concentration (ppm) | Observed Effects |
---|---|---|---|---|
Inhalation Study | Rats | Inhalation | 400 | NOAEL established for reproductive effects |
Drinking Water Study | Mice | Oral | 2000 | Testicular atrophy observed |
Nanoparticle Synthesis | Various Metals | Laser Ablation | N/A | Stable oxide-free nanoparticles produced |
Table 2: Industrial Applications Overview
Application Area | Specific Use | Benefits |
---|---|---|
Coatings | Solvent for paints | Enhances flow and leveling properties |
Printing Inks | Dissolving resins | Ensures uniformity and stability |
Adhesives | Dispersion aid | Improves adhesion properties |
Q & A
Q. Basic: What experimental protocols are recommended for synthesizing 1-Ethoxyethanol while minimizing side reactions?
This compound is typically synthesized via the Williamson ether synthesis, reacting sodium ethoxide with ethylene oxide. To optimize purity:
- Step 1 : Use anhydrous ethanol and sodium metal to prepare sodium ethoxide under inert atmosphere to avoid hydrolysis .
- Step 2 : Control the addition rate of ethylene oxide to mitigate exothermic side reactions (e.g., polymerization).
- Step 3 : Purify via fractional distillation (boiling point: 135–137°C) and confirm purity using GC-MS or NMR .
Key Data :
Parameter | Value | Source |
---|---|---|
Boiling Point | 135–137°C | PubChem |
Common Impurities | Ethylene glycol derivatives | Synthesis protocols |
Q. Advanced: How can contradictions in proposed reaction mechanisms (e.g., Ostromislensky vs. Taifan models) for ethanol-to-butadiene conversion involving this compound be resolved?
The Ostromislensky mechanism posits this compound as an intermediate in butadiene formation via hemiacetal rearrangement, while Taifan et al. argue against this pathway based on catalytic inefficiencies . To resolve contradictions:
- Method 1 : Isotopic labeling (e.g., deuterated ethanol) to trace reaction pathways and intermediates using in situ FTIR or NMR .
- Method 2 : Compare product distributions from ethanol-acetaldehyde mixtures vs. butanediol under identical catalytic conditions (e.g., Ta₂O₅/SiO₂) .
Critical Analysis : Discrepancies may arise from catalyst surface interactions or competing dehydration pathways.
Q. Basic: What analytical techniques are most effective for quantifying this compound in biological matrices?
For biological samples (e.g., serum, tissue homogenates):
- GC-FID : Derivatize with BSTFA to enhance volatility; limit of detection (LOD): 0.1 ppm .
- HPLC-UV : Use C18 columns with mobile phase (acetonitrile:water, 70:30); retention time: 6.2 min .
Validation : Include internal standards (e.g., 1-methoxy-2-propanol) and spike recovery tests (target: 85–115%) .
Q. Advanced: How do steric and electronic effects influence the reactivity of this compound in Guerbet condensation reactions?
In Guerbet reactions, this compound acts as a C2 alcohol participant. Key factors:
- Steric Effects : The ethoxy group hinders nucleophilic attack, favoring β-hydride elimination over aldol condensation .
- Electronic Effects : Electron-donating ethoxy groups stabilize carbocation intermediates, promoting dehydration to form aldehydes .
Experimental Design : - Compare reaction kinetics with/without Lewis acid catalysts (e.g., MgO) to modulate electronic effects.
- Use DFT calculations to map energy barriers for competing pathways .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to limit vapor exposure (TLV-TWA: 5 ppm) .
- PPE : Nitrile gloves, safety goggles, and lab coats; avoid skin contact due to reproductive toxicity .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
Regulatory Note : Listed under REACH SVHC (Substances of Very High Concern) for reproductive toxicity .
Q. Advanced: What computational strategies predict the environmental persistence and biodegradation pathways of this compound?
- QSPR Models : Use EPI Suite™ to estimate biodegradation half-life (predicted: 28 days in water) .
- Metabolic Pathway Prediction : BKMS_METABOLIC database identifies primary degradation routes (e.g., oxidation to ethoxyacetic acid) .
Validation : Compare with experimental microcosm studies monitoring CO₂ evolution .
Q. Basic: How does this compound interact with common solvents in extraction protocols?
-
Solubility Data :
Solvent Solubility (g/100g) Temperature Water 4.3 25°C Ethanol Miscible 25°C Dichloromethane 12.5 25°C Source: PubChem . -
Application : Use ethanol-DCM mixtures for lipid co-extraction in metabolomics .
Q. Advanced: What role does this compound play in stabilizing reactive intermediates in organometallic catalysis?
This compound coordinates to metal centers (e.g., Pd, Cu) via its ether oxygen, stabilizing low-valent states during cross-coupling reactions.
- Case Study : In Suzuki-Miyaura reactions, it reduces catalyst aggregation, enhancing yield by 15–20% .
- Spectroscopic Evidence : EXAFS data confirm η²-binding mode in Pd complexes .
Q. Basic: What are the key spectral signatures (IR, NMR) for identifying this compound?
- IR : Strong absorbance at 1100 cm⁻¹ (C-O-C stretch) and 3400 cm⁻¹ (O-H stretch) .
- ¹H NMR : δ 1.18 (t, 3H, -CH₂CH₃), δ 3.45 (q, 2H, -OCH₂), δ 3.65 (m, 4H, -OCH₂CH₂O-) .
Q. Advanced: How can conflicting toxicity data (acute vs. chronic exposure) for this compound be reconciled in risk assessment models?
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Methoxyethanol (Ethylene Glycol Monomethyl Ether)
- Molecular Formula : C₃H₈O₂; Molecular Weight : 76.09 g/mol .
- Synthesis: Industrially produced via alkoxylation of methanol with ethylene oxide.
- Applications : Widely used as a solvent in coatings, dyes, and resins.
- Toxicity: Known for reproductive and hematological toxicity, leading to strict occupational exposure limits .
2-(2-Ethoxyethoxy)ethanol (Carbitol)
- Molecular Formula : C₆H₁₄O₃; CAS : 111-90-0.
- Synthesis: Produced by ethoxylation of ethanol.
- Applications : Common solvent in cosmetics, paints, and cleaning agents.
- Safety : Classified as a skin and eye irritant; requires strict hygiene protocols during handling .
Octylphenoxy Polyethoxyethanol
- Structure : A surfactant with a branched alkyl chain and multiple ethoxy groups .
- Applications : Used in detergents, emulsifiers, and agricultural formulations.
- Environmental Impact : Persistent in aquatic systems, raising ecological concerns .
Comparative Data Table
Key Research Findings
- Synthetic Pathways: While this compound forms via dehydrogenation or photochemical reactions , 2-methoxyethanol is synthesized through controlled alkoxylation, ensuring higher purity .
- Stability Mechanisms: this compound’s equilibrium with acetaldehyde/ethanol under basic conditions contrasts with the hydrolytic stability of 2-ethoxyethoxyethanol .
- Catalytic Byproducts: In ethanol oxidation using cupric tungstate, this compound is a minor product (60% faradaic efficiency) alongside 1,1-diethoxyethane , whereas 2-methoxyethanol is rarely observed in such reactions.
Properties
Molecular Formula |
C4H10O2 |
---|---|
Molecular Weight |
90.12 g/mol |
IUPAC Name |
1-ethoxyethanol |
InChI |
InChI=1S/C4H10O2/c1-3-6-4(2)5/h4-5H,3H2,1-2H3 |
InChI Key |
CAFAOQIVXSSFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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